molecular formula C2H4I2O B1361158 Bis(iodomethyl)ether CAS No. 60833-52-5

Bis(iodomethyl)ether

Cat. No. B1361158
CAS RN: 60833-52-5
M. Wt: 297.86 g/mol
InChI Key: NWMAFUPEQLTLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Ethers, including Bis(iodomethyl)ether, are generally unreactive. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Scientific Research Applications

Carcinogenicity Studies

Bis(iodomethyl)ether, structurally related to bis(chloromethyl)ether, has been studied for its carcinogenic effects. In a study, repeated subcutaneous administration of bis(chloromethyl)ether induced local tumors in mice, similar to chloroethylene oxide, a metabolite of vinyl chloride. This research suggests a potential carcinogenic risk associated with compounds structurally related to bis(iodomethyl)ether (Zajdela et al., 1980).

Occupational Health Concerns

The case of a research chemist who developed pulmonary adenocarcinoma after working with bis(chloromethyl)ether highlights the occupational health risks associated with exposure to similar compounds. This indicates a need for careful handling and protective measures when working with bis(iodomethyl)ether and related chemicals (Reznik et al., 1978).

Chemical Synthesis

Bis(iodomethyl)ether plays a role in chemical synthesis. For example, a study on the synthesis of gymnodimine, a shellfish toxin, demonstrated the use of a bis-(2,6-dichlorobenzyl) ether in the stereoselective construction of a tetrahydrofuran subunit, highlighting its utility in complex organic synthesis (White et al., 2003).

Waste Treatment and Environmental Concerns

Research on bis(2-chloroethyl)ether, a compound with similar properties to bis(iodomethyl)ether, in wastewater treatment systems has been conducted. This includes studying the degradation ability and the toxicity response of biological systems to such chemicals, providing insights into the environmental impact and treatment of waste containing bis(iodomethyl)ether (Ramey & Davis, 1989).

Toxicity and Hazard Assessment

Studies on the toxicity and hazard assessment of bis(2-chloroethyl)ether, which shares characteristics with bis(iodomethyl)ether, have been conducted. These studies involve understanding the degradation process, toxicity pathways, and environmental impact, critical for assessing the risks associated with bis(iodomethyl)ether (Shi et al., 2017).

Safety And Hazards

The safety data sheet for Iodomethyl methyl ether indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and is suspected of causing cancer .

properties

IUPAC Name

iodo(iodomethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4I2O/c3-1-5-2-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMAFUPEQLTLPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OCI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344668
Record name Bis(iodomethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(iodomethyl)ether

CAS RN

60833-52-5
Record name Bis(iodomethyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
5
Citations
M Hojo, H Aihara, Y Suginohara, K Sakata… - The Journal of …, 1997 - ACS Publications
Extensive study has been devoted to the chemistry of carbonyl ylides, and considerable attention has focused on their use for the selective construction of oxygencontaining five-…
Number of citations: 32 pubs.acs.org
RJ Kitz, S Ginsburg - Biochemical Pharmacology, 1968 - Elsevier
A series of mono- and diquaternary hydroxyl derivatives of quinolinol, isoquinolinol, and stilbazole were synthesized. The dimethylcarbamyl and diethylphosphoryl analogs of these …
Number of citations: 13 www.sciencedirect.com
EJ Roskamp - 1986 - search.proquest.com
… Iodotrimethylsilane has also been shown to quantitatively add to s-trioxane to yield iodotrimethylsilyoxymethane which will react with itself to yield bis-iodomethyl ether. …
Number of citations: 2 search.proquest.com
J VORKAPIĆ-FURAČ… - Acta …, 1989 - Savez farmaceutskih društava …
Number of citations: 0
MG Voronkov', VG Komarov, AI Albanov… - Bulletin of the Academy …, 1981 - Springer
Conclusions The reaction of Me 3 SiI with 1,4-dioxane gives 1,2-diiodoethane, 1,2-bis(trimethylsiloxy)ethane, and hexamethyldisiloxane, while reaction with 1,3,5-trioxane and 2,4,6-…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.